5-Methyl-6-nitro-3H-quinazolin-4-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7N3O3 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
5-methyl-6-nitro-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H7N3O3/c1-5-7(12(14)15)3-2-6-8(5)9(13)11-4-10-6/h2-4H,1H3,(H,10,11,13) |
InChI Key |
PGXCXCVCQDNMJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)NC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 5 Methyl 6 Nitro 3h Quinazolin 4 One Derivatives
Reduction Reactions of the Nitro Group to Amino Functionality
The reduction of the nitro group at the C6 position to an amino group is a pivotal transformation, yielding 6-amino-5-methyl-3H-quinazolin-4-one, a key intermediate for further derivatization. This conversion opens up avenues for introducing a variety of substituents through reactions targeting the newly formed amino group.
A common and effective method for this reduction involves the use of sodium dithionite (B78146) (Na₂S₂O₄). In a typical one-pot procedure for synthesizing 2-(het)arylquinazolin-4(3H)-ones from 2-nitrobenzamides, sodium dithionite serves as the reducing agent to convert the nitro group to an amine, which then participates in the cyclization. organic-chemistry.org Another established method is catalytic hydrogenation. The reduction of the benzene (B151609) ring of 4(3H)-quinazolinones can be achieved using platinum oxide as a catalyst, suggesting its utility for nitro group reduction as well. nih.gov
The resulting 6-aminoquinazolinone is a versatile building block. For example, it can be further reacted to introduce complex side chains, as demonstrated in the synthesis of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives. acs.org
Nucleophilic and Electrophilic Substitution Investigations
The quinazolinone core, influenced by its substituents, exhibits distinct reactivity towards nucleophilic and electrophilic reagents. The electron-withdrawing nitro group at the C6 position significantly activates the aromatic ring, particularly influencing nucleophilic substitution reactions.
Studies on related 6-nitroquinazolin-4-one systems have shown that the C7 position is susceptible to nucleophilic aromatic substitution (SNAr). For instance, 7-chloro-6-nitroquinazolin-4(3H)-one readily reacts with nucleophiles like sodium p-toluenesulfinate in DMF to yield the corresponding sulfone, 6-nitro-7-tosylquinazolin-4(3H)-one. mdpi.com This resulting sulfone is itself an electrophile and can react further with alcohols to form asymmetrical ethers. mdpi.com Generally, the C4 position of the quinazoline (B50416) ring is highly reactive in nucleophilic substitutions, often requiring protective strategies or specific reaction conditions to achieve regioselectivity at other positions like C2. beilstein-journals.orgnih.gov
Ring-Opening and Re-Cyclization Pathways
The stability of the quinazolinone ring system allows for controlled ring-opening and subsequent re-cyclization reactions, providing a powerful strategy for constructing complex fused heterocyclic systems. These pathways often involve the initial formation of a quinazolinone derivative which is then subjected to conditions that trigger intramolecular cyclization.
One such strategy involves the PIFA-initiated oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones. This reaction proceeds with high regioselectivity to form 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones, which are structural analogs of naturally occurring alkaloids. beilstein-journals.org Another approach uses a base-promoted SNAr reaction of ortho-fluorobenzamides with amides, which is followed by an intramolecular cyclization to furnish the quinazolin-4-one ring. nih.gov Furthermore, radical-initiated cyclizations have been developed, such as the reaction of alkene-tethered quinazolinones with hydroxyalkyl radicals to synthesize five- and six-membered ring-fused quinazolinones under metal-free conditions. researchgate.net
A notable example involves a reaction cascade of 3-methylindoles with primary amines, which proceeds through oxygenation, nitrogenation, ring-opening, and recyclization to afford a range of quinazolinone products. organic-chemistry.org
Investigations of Reaction Mechanisms and Intermediates
Understanding the reaction mechanisms and identifying key intermediates are crucial for optimizing synthetic routes and controlling product outcomes. The formation of quinazolinones from various precursors has been mechanistically scrutinized.
In the synthesis of 2-methyl-5-nitro-4-ketodihydroquinazolines from 6-nitroacetanthranil and primary amines, the reaction proceeds through a nitro-acylanthranilamide intermediate. This intermediate has been isolated and subsequently converted to the final quinazoline product, confirming the reaction pathway. scispace.com
The formation of quinazolin-4(3H)-ones from 2-aminobenzamides and orthoesters is proposed to occur via several intermediates. The reaction, promoted by acetic acid, likely involves the initial formation of an N-acyliminium ion or a related species, which then undergoes intramolecular attack by the amide nitrogen, followed by elimination of alcohol to yield the cyclized product. researchgate.net
In N3-alkylation reactions using orthoamides like dimethylformamide dimethylacetal (DMFDMA), the mechanism is rationalized by the formation of intermediate cationic electrophiles (alkoxymethylidene-N,N-dimethylammonium). These electrophiles are generated by the thermal elimination of an alkoxide from the orthoamide and are responsible for the alkylation. nih.govresearchgate.net
Derivatization Strategies at Various Positions of the Quinazolinone Ring
The development of diverse derivatization strategies for the quinazolinone scaffold is essential for creating libraries of compounds for various applications. The N3 and C2 positions are particularly common targets for modification.
Modifications at the N3 Position
The nitrogen atom at the N3 position is a frequent site for substitution, allowing for the introduction of a wide range of alkyl and aryl groups. A straightforward method for this modification is the reaction of the parent quinazolinone with an alkyl halide in the presence of a base. For example, 3-methyl-6-nitro-3H-quinazolin-4-one can be synthesized by treating 6-nitro-3H-quinazolin-4-one with methyl iodide and cesium carbonate in DMF. chemicalbook.com
More complex N3-alkylation can occur concurrently with the formation of the quinazolinone ring. Prolonged reaction of anthranilamide with dimethylformamide di(primary-alkyl)acetals leads to N3-alkylation, where the alkyl group originates from the orthoamide's O-alkyl group. nih.govresearchgate.net This method allows for the one-pot synthesis of N3-substituted quinazolinones. The choice of reagents and conditions can be tailored to achieve regioselective N-alkylation, which is a key step in the modular synthesis of 2,N3-disubstituted 4-quinazolinones. rsc.org
Table 1: Examples of N3-Alkylation Reactions on Quinazolinones
| Starting Material | Reagent(s) | Product | Reference(s) |
|---|---|---|---|
| 6-nitro-3H-quinazolin-4-one | CH₃I, Cs₂CO₃, DMF | 3-methyl-6-nitro-3H-quinazolin-4-one | chemicalbook.com |
| Anthranilamide | Dimethylformamide di(primary-alkyl)acetals | 3-Alkylquinazolin-4-ones | nih.govresearchgate.net |
| 2-Chloro-4(3H)-quinazolinone | Methyl bromoacetate | N3-alkylated isomer | rsc.org |
| 6-Iodo-2-undecylquinazolin-4(3H)-one | Various alkyl halides | Novel N-alkyl-quinazolin-4-one derivatives | researchgate.net |
Substitutions at the C2 Position
The C2 position of the quinazolinone ring is another critical handle for introducing molecular diversity. Syntheses often begin with precursors that already contain the desired C2 substituent or can be easily modified.
A classic route is the Niementowski reaction, or variations thereof, where anthranilic acid or its derivatives are condensed with amides. For instance, 2-methyl-quinazolin-4(3H)-ones are commonly synthesized from anthranilic acid and acetic anhydride (B1165640), which forms a benzoxazinone (B8607429) intermediate. This intermediate then reacts with an amine to form the C2-methyl substituted quinazolinone. tandfonline.com The synthesis of 2-methyl-5-nitro-4-ketodihydroquinazolines from 6-nitroacetanthranil and primary amines demonstrates the general applicability of this type of condensation for creating C2-methyl derivatives. scispace.comacs.org
Achieving regioselective substitution directly at the C2 position on a pre-formed quinazoline ring can be challenging due to the higher reactivity of the C4 position. beilstein-journals.orgnih.gov However, methods using 2-chloroquinazolines, where the C4 position is blocked, allow for selective C2 modification. beilstein-journals.org Additionally, innovative methods involving an azide–tetrazole tautomeric equilibrium have been developed to direct regioselective C2 functionalization. beilstein-journals.orgnih.gov
Table 2: Examples of C2-Substitution/Derivatization Reactions
| Precursor(s) | Key Reagent/Condition | Product Type | Reference(s) |
|---|---|---|---|
| 6-Nitroacetanthranil | Primary amines | 2-Methyl-5-nitro-4-ketodihydroquinazolines | scispace.comacs.org |
| Anthranilic acid, Acetic anhydride | Amine | 2-Methyl-3-substituted-quinazolin-4(3H)-ones | tandfonline.com |
| 2-Chloroquinazolines | Nucleophiles | Selectively C2-modified quinazolines | beilstein-journals.orgnih.gov |
| 2-Amino-3-bromo-5-methylbenzamide | Aldehydes, I₂ | 2-Substituted-6-methylquinazolin-4(3H)-ones | cnr.it |
Transformations on the Benzene Ring (e.g., at C5, C6, C7, C8 for nitro-substitution)
The chemical reactivity of the benzene portion of the quinazolinone scaffold is significantly influenced by the nature and position of existing substituents. nih.govorganic-chemistry.org In the case of 5-Methyl-6-nitro-3H-quinazolin-4-one, the benzene ring is substituted with an activating methyl group (-CH₃) at the C5 position and a deactivating nitro group (-NO₂) at the C6 position. These substituents exert directing effects on subsequent electrophilic substitution reactions.
The methyl group is an ortho-, para-director, meaning it tends to direct incoming electrophiles to the positions ortho (C6) and para (C8) to itself. chemguide.co.uklibretexts.org Conversely, the nitro group is a meta-director and strongly deactivates the ring towards electrophilic attack, directing incoming groups to the positions meta (C5 and C7) to itself. chemguide.co.uklibretexts.org
Given that positions C5 and C6 are already occupied, the directing effects combine to influence potential substitutions at C7 and C8. The methyl group at C5 would favor substitution at C8 (para position), while the nitro group at C6 would favor substitution at C7 (meta position). However, the presence of the deactivating nitro group generally makes further electrophilic substitution, such as additional nitration, more difficult to achieve. libretexts.org
Studies on related quinazolinone structures provide insight into possible transformations:
Nitration : The nitration of 4(3H)-quinazolinones typically occurs at the 6-position. However, if a substituent is present at the 7-position that directs ortho, an 8-nitro product can also be formed. For instance, 7-fluoro-4(3H)-quinazolinone undergoes nitration to yield a mixture of the 6-nitro and 8-nitro products, with the 8-nitro isomer being predominant. nih.gov This demonstrates the feasibility of substitution at the C8 position.
Nucleophilic Aromatic Substitution : Nitro groups on the quinazolinone ring can be susceptible to nucleophilic aromatic substitution. Research on 5,7-dinitroquinazoline-4-one has shown that it can react with nucleophiles like methylamine, leading to the substitution of a nitro group. rsc.org Similarly, other groups on the benzene ring can be displaced. The synthesis of 6-nitro-7-tosylquinazolin-4(3H)-one is achieved through the reaction of 7-chloro-6-nitroquinazolin-4(3H)-one with sodium p-toluenesulfinate, where the chloro group at C7 is replaced by the tolylsulfonyl group. mdpi.com
The following table summarizes transformation reactions on the benzene ring of various quinazolinone derivatives, illustrating the types of reactivity that could be anticipated for this compound.
| Starting Compound | Reagents/Conditions | Position of Transformation | Product | Reference |
|---|---|---|---|---|
| 7-Fluoro-4(3H)-quinazolinone | Nitrating mixture | C6 and C8 | 7-Fluoro-6-nitro-4(3H)-quinazolinone and 7-Fluoro-8-nitro-4(3H)-quinazolinone | nih.gov |
| 7-Chloro-6-nitroquinazolin-4(3H)-one | Sodium p-toluenesulfinate, DMF, 90°C | C7 | 6-Nitro-7-tosylquinazolin-4(3H)-one | mdpi.com |
| 5,7-Dinitroquinazoline-4-one | Methylamine | C5 or C7 | Nucleophilic substitution product | rsc.org |
| Benzene | Conc. HNO₃, Conc. H₂SO₄, >50°C | C1 and C3 | 1,3-Dinitrobenzene | chemguide.co.uklibretexts.org |
Formation of Quinazolinone Hybrid Structures and Conjugates
The quinazolinone scaffold serves as a valuable building block for the synthesis of more complex hybrid molecules and conjugates. These structures are created by chemically linking the quinazolinone core to other pharmacologically relevant moieties, such as peptides, other heterocyclic systems, or various functional groups, with the aim of creating novel compounds with enhanced or synergistic biological activities. researchgate.netekb.egekb.eg
Research has demonstrated several strategies for constructing these hybrid molecules from quinazolinone derivatives:
Peptide Conjugates : Quinazolinone derivatives have been successfully conjugated with amino acids and peptides. In one study, a substituted quinazolinyl-salicylic acid was synthesized and then coupled with various amino acid esters, as well as dipeptide and tripeptide methyl esters. researchgate.net This coupling was achieved using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, resulting in a series of novel quinazolino-peptide derivatives. researchgate.net
Heterocyclic Hybrids : The quinazolinone nucleus can be fused or linked to other heterocyclic rings. For example, hydrazono-quinazolone derivatives have been used as precursors to synthesize hybrids containing a pyrazole (B372694) ring. ekb.eg Other work has focused on preparing quinazolinone derivatives that incorporate hydrazone, thiosemicarbazide, and pyrazole moieties. ekb.eg Starting from 2-hydrazinyl-3-phenylquinazolin-4(3H)-one, reaction with Vilsmeier-Haack reagent can yield pyrazole-appended quinazolinones. ekb.eg
Schiff Base Derivatives : The formation of Schiff bases is another common strategy for creating hybrid structures. For instance, 3-amino-2-methylquinazolin-4(3H)-one can be reacted with various substituted benzaldehydes to form a series of arylidene-based quinazolin-4(3H)-one motifs. nih.gov These reactions typically involve the condensation of the primary amino group on the quinazolinone with the aldehyde. nih.gov
The table below presents examples of hybrid structures and conjugates formed from various quinazolinone starting materials.
| Quinazolinone Starting Material | Reactant(s) | Type of Hybrid/Conjugate | Resulting Structure | Reference |
|---|---|---|---|---|
| Substituted quinazolinyl-salicylic acid | Amino acid esters, di/tripeptide methyl esters, DCC | Peptide Conjugate | Quinazolino-peptide derivatives | researchgate.net |
| 2-Benzyl-3-(4-hydrazinophenyl)-6-bromoquinazolin-4(3H)-one | Ethyl acetoacetate, Hydrazine hydrate | Pyrazole Hybrid | Quinazolinone linked to a pyrazolone (B3327878) ring via a hydrazono bridge | ekb.eg |
| 2-Hydrazinyl-3-phenylquinazolin-4(3H)-one | Aromatic aldehydes | Hydrazone Hybrid | 2-(2-Arylidenehydrazinyl)-3-phenylquinazolin-4(3H)-one | ekb.eg |
| 3-Amino-2-methylquinazolin-4(3H)-one | Substituted benzaldehydes | Schiff Base | 3-((Arylmethylene)amino)-2-methylquinazolin-4(3H)-one | nih.gov |
Structural Elucidation and Advanced Analytical Methodologies
Spectroscopic Characterization Methodologies
Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By examining the interaction of the compound with electromagnetic radiation, chemists can deduce its connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic compound in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: This technique identifies the number and type of hydrogen atoms (protons) in a molecule. For 5-Methyl-6-nitro-3H-quinazolin-4-one, the spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the quinazolinone ring, and the methyl group protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the aromatic protons are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effects of the aromatic ring and the electron-withdrawing nitro group. The methyl group protons would appear as a singlet in the upfield region. In a related compound, 2-methyl-quinazolin-4(3H)-one, a characteristic signal for the methyl group appears as a singlet at δ 2.56 ppm semanticscholar.org. The N-H proton often appears as a broad singlet, with its chemical shift being solvent-dependent semanticscholar.org.
¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum of this compound would be expected to show nine signals corresponding to its nine carbon atoms. The carbonyl carbon (C4) of the quinazolinone ring is characteristically found at a low field (δ ~160-170 ppm). Carbons attached to the electronegative nitro group and nitrogen atoms would also be significantly downfield. For example, in various quinazolinone derivatives, the carbonyl carbon appears in the range of δ 160-163 ppm nih.gov.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| CH₃ | Singlet, ~2.5 | ~20 |
| C=O | - | ~162 |
| Aromatic CH | Multiplets, 7.5-9.0 | ~115-150 |
| Quaternary Aromatic C | - | ~120-155 |
| N-H | Broad Singlet, >10 | - |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
Key expected absorption bands include:
N-H Stretch: A broad band typically in the region of 3200-3400 cm⁻¹ for the amine group in the quinazolinone ring.
C-H Stretch: Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band for the carbonyl group of the amide (lactam) is expected around 1670-1700 cm⁻¹. For instance, a C=O stretch is observed at 1685 cm⁻¹ in the related compound 6-nitro-7-tosylquinazolin-4(3H)-one mdpi.com.
N-O Stretch (Nitro Group): Two strong bands are characteristic of the nitro group: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. The compound 6-nitro-7-tosylquinazolin-4(3H)-one shows a NO₂ band at 1350 cm⁻¹ mdpi.com.
C=N and C=C Stretches: Absorptions for the aromatic ring and the C=N bond are expected in the 1450-1620 cm⁻¹ region.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Amine (N-H) | Stretch | 3200-3400 (broad) |
| Carbonyl (C=O) | Stretch | 1670-1700 (strong, sharp) |
| Nitro (NO₂) | Asymmetric Stretch | 1500-1560 (strong) |
| Nitro (NO₂) | Symmetric Stretch | 1345-1385 (strong) |
| Aromatic C=C | Stretch | ~1450-1600 |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of a conjugated system, such as the quinazolinone ring system, results in characteristic absorption maxima (λ_max) in the UV-Vis spectrum. The nitro group, being a strong chromophore, is expected to significantly influence the absorption spectrum. Studies on related 6-nitroquinazolinone derivatives show that these compounds absorb UV radiation, which is a key aspect of their photodynamic properties sci-hub.box. The stability of quinazoline (B50416) derivatives in solution can also be monitored over time using UV-Vis spectroscopy by observing changes in their absorption spectra nih.gov.
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₉H₇N₃O₃, corresponding to a monoisotopic mass of approximately 205.05 g/mol nih.govepa.gov. High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy. For example, the related compound 3-methyl-6-nitroquinazolin-4-one shows a protonated molecular ion peak ([M+H]⁺) at m/z 206.2 chemicalbook.com. Fragmentation patterns observed in the mass spectrum can provide further structural information, helping to confirm the connectivity of the atoms.
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
Chromatographic Techniques for Purity Assessment and Isolation (e.g., TLC, Column Chromatography)
Chromatographic techniques are indispensable for the separation, isolation, and purity assessment of synthesized compounds.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of a sample. For quinazolinone derivatives, a common mobile phase consists of a mixture of a nonpolar solvent like n-hexane and a more polar solvent like ethyl acetate mdpi.com. The compound's retention factor (R_f) value is characteristic for a given solvent system and can be used for identification.
Column Chromatography: For the purification of the final product on a larger scale, column chromatography is the standard method. The crude product is loaded onto a stationary phase (typically silica gel) in a column and eluted with a suitable solvent system. For related nitro-substituted quinazolinones, purification is often achieved using silica gel column chromatography with solvent systems such as petroleum ether/ethyl acetate mixtures chemicalbook.com. The fractions are collected and analyzed by TLC to isolate the pure compound. This technique is crucial for removing unreacted starting materials, by-products, and other impurities.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Studies for Molecular Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular geometries and electronic properties. For quinazolinone derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p) or 6-31G(p,d), are employed to determine optimized molecular structures. ufms.brnih.gov These calculations provide crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional conformation.
In studies of related quinazolinone derivatives, DFT has been used to refine molecular geometries for further analysis, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies. nih.gov For instance, the geometries of a series of 31 quinazoline (B50416) derivatives were optimized using the DFT approach with the B3LYP functional and the 6-31G(p,d) basis set to extract critical structural parameters for QSAR model development. nih.gov Similarly, DFT has been applied to study the structural and energetic properties of different tautomers of 4-hydroxyquinazoline, revealing the most stable forms in both gaseous and aqueous phases. mdpi.com
Quantum Chemical Calculations of Reactivity Descriptors (e.g., Frontier Molecular Orbitals)
Quantum chemical calculations provide a deeper understanding of the reactivity of molecules through the analysis of various descriptors. A key aspect of this is the study of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO energy gap (ΔE) are fundamental indicators of a molecule's chemical reactivity, kinetic stability, and electron-donating or -accepting capabilities. researchgate.netacs.org
For various quinazolinone derivatives, these parameters have been calculated using DFT. nih.govresearchgate.netphyschemres.org For example, in a study of quinazolinone derivatives as corrosion inhibitors, the HOMO energy (EHOMO), LUMO energy (ELUMO), and the energy gap (ΔE) were calculated to understand their adsorption behavior on a metal surface. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net The distribution of HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. acs.orgresearchgate.net
Other quantum chemical reactivity descriptors that are commonly calculated for this class of compounds include:
Ionization Potential (IP): The energy required to remove an electron.
Electron Affinity (EA): The energy released when an electron is added.
Absolute Electronegativity (χ): The tendency to attract electrons.
Absolute Hardness (η): A measure of resistance to change in electron distribution.
Reactivity Index (ω): A global index of electrophilicity. nih.gov
These descriptors, calculated for various substituted quinazolinones, help in predicting their chemical behavior and interaction mechanisms. ufms.brnih.govresearchgate.net
Table 1: Representative Quantum Chemical Reactivity Parameters for a Quinazolinone Derivative (AMQ) in a Corrosion Inhibition Study
| Parameter | Value (eV) |
| EHOMO | -6.120 |
| ELUMO | -1.242 |
| Energy Gap (ΔE) | 4.878 |
| Ionization Potential (IP) | 6.120 |
| Electron Affinity (EA) | 1.242 |
| Electronegativity (χ) | 3.681 |
| Hardness (η) | 2.439 |
Data sourced from a study on a synthesized quinazolinone derivative (AMQ) for corrosion inhibition. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov These models are valuable for predicting the activity of new compounds and for guiding the design of more potent molecules. rsc.org
For quinazolinone derivatives, 2D and 3D-QSAR models have been developed to understand the structural requirements for their anticancer activity. nih.govnih.govrsc.orgekb.egbiointerfaceresearch.com These studies typically involve calculating a wide range of molecular descriptors, including constitutional, topological, electronic, and physicochemical properties. nih.gov Statistical methods such as Multiple Linear Regression (MLR) and machine learning algorithms are then used to build a predictive model. nih.govbiointerfaceresearch.com
A QSAR study on quinazoline derivatives with activity against a breast cancer cell line identified that constitutional, functional, chemical, and charge descriptors were significant for predicting anticancer activity. nih.gov Another study on quinazoline analogs as EGFR inhibitors for lung cancer developed a robust QSAR model (R² = 0.745) and used it to design new molecules with enhanced inhibitory activity. nih.gov This study highlighted the importance of electronegative substituents at the N-3 and C-6 positions for optimal interactions within the EGFR binding site. nih.gov These findings suggest that the nitro group at the C-6 position of 5-Methyl-6-nitro-3H-quinazolin-4-one could be a key contributor to its potential biological activity.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This method is widely used in drug discovery to understand binding mechanisms, predict binding affinities, and screen virtual libraries of compounds against a specific biological target. rsc.orgnih.gov Numerous molecular docking studies have been performed on quinazolinone derivatives to explore their potential as inhibitors of various enzymes implicated in diseases like cancer. ekb.egnih.govrsc.orgmdpi.comnih.gov
Docking simulations reveal the plausible binding modes and conformations of quinazolinone derivatives within the active site of a target protein. For example, studies on quinazolinone inhibitors of Activin Receptor-Like Kinase-2 (ALK2) have shown that these molecules can adopt alternate binding modes, a phenomenon termed "flipping". nih.govacs.org The specific binding orientation is often influenced by the substitution pattern on the quinazolinone scaffold. acs.org
In the context of cancer, quinazolinone derivatives have been docked into the ATP-binding site of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). nih.govekb.eg These studies help to rationalize the observed biological activities and provide a structural basis for the design of more potent inhibitors. Similarly, docking of quinazolinone-based compounds into the active site of Poly(ADP-ribose) polymerase-1 (PARP-1), another important cancer target, has been performed to explore their binding modes and guide the synthesis of new inhibitors. rsc.orgnih.gov
The stability of a ligand-protein complex is governed by various non-covalent interactions, with hydrogen bonds and π-stacking interactions being particularly important. Molecular docking simulations provide detailed information about these interactions between quinazolinone derivatives and the amino acid residues of the target protein. rug.nlresearchgate.net
Hydrogen Bonding: The quinazolinone scaffold contains several hydrogen bond donors and acceptors. Docking studies have consistently shown that the nitrogen atoms in the quinazoline ring and the carbonyl oxygen can form crucial hydrogen bonds with key residues in the active site of various enzymes. nih.govnih.govresearchgate.netresearchgate.net For instance, in the active site of DNA gyrase, nitro-substituted quinazolinone derivatives have been shown to form hydrogen bonds with residues like Arg136. nih.gov
Pi-Stacking Interactions: The aromatic rings of the quinazolinone core are capable of forming π-π stacking and π-alkyl interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and histidine within the binding pocket. nih.govrug.nlresearchgate.net These interactions are crucial for the proper orientation and stabilization of the ligand in the active site. Molecular dynamics simulations and free energy decomposition analysis have highlighted the importance of π-π stacking in the binding of quinazolinones to biological targets like the c-KIT G-quadruplex. rug.nl
Table 2: Representative Binding Interactions of Quinazolinone Derivatives from Docking Studies
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
| PARP10 | Ala911, Tyr919, Ala921, Leu926, Tyr932 | Pi-alkyl, Pi-pi T-shaped, Hydrogen bond | nih.gov |
| DNA Gyrase | Asn46, Arg76, Arg136, Thr165 | Hydrogen bond | nih.gov |
| EGFR-TK | - | Coincidence with lead compound binding | ekb.eg |
| c-KIT G-quadruplex | DG4, DG8 | π-π stacking, Hydrogen bond | rug.nl |
In Silico Prediction Methodologies for Chemical Properties (e.g., ADMET prediction methodologies)
Before a compound can be considered a viable drug candidate, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) and Toxicity properties. In silico ADMET prediction models are now integral to the early stages of drug discovery, helping to identify compounds with potentially poor pharmacokinetic profiles or toxicity issues, thereby reducing late-stage failures. mdpi.comresearchgate.netgrafiati.com
Numerous studies on quinazolinone derivatives have included in silico ADMET predictions. rsc.orgmdpi.comnih.govnih.govumi.ac.idmdpi.com These predictions are often based on well-established rules and models:
Drug-Likeness: This is often assessed using rules like Lipinski's Rule of Five, which considers properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govumi.ac.id Many synthesized quinazolinone derivatives have been shown to comply with these rules, indicating good potential for oral bioavailability. nih.govumi.ac.id
Pharmacokinetic Properties: Various parameters related to absorption (e.g., Caco-2 cell permeability, human intestinal absorption), distribution (e.g., blood-brain barrier penetration), metabolism, and excretion are predicted using specialized software. nih.govmdpi.com For example, in silico studies on certain quinoline-quinazolinone-thioacetamide derivatives predicted their drug-likeness, pharmacokinetic, and toxicity properties. nih.gov
Toxicity Prediction: Computational models can predict various toxicity endpoints, such as mutagenicity, carcinogenicity, and hepatotoxicity. These predictions help in the early deselection of potentially toxic compounds. umi.ac.id
Table 3: Representative Predicted ADMET Properties for a Series of Quinazoline Derivatives
| Property | Prediction | Significance | Reference |
| Lipinski's Rule of Five | Fulfilled | Good oral bioavailability potential | umi.ac.id |
| ADME Properties | Good | Favorable pharmacokinetics | umi.ac.id |
| Toxicity | Low | Reduced risk of adverse effects | umi.ac.id |
Data sourced from a study on quinazoline derivatives as potential EGFR inhibitors. umi.ac.id
Structure Activity Relationship Sar and Molecular Design Principles for Quinazolinone Frameworks
Impact of Substituent Position and Electronic Properties on Chemical Behavior and Potential for Molecular Interactions
The nature and position of substituents on the quinazolinone framework dramatically influence its electronic properties, which in turn dictate its chemical behavior and potential for molecular interactions. The properties of substituted quinazolines are largely dependent on the nature of the substituents, their location on either the benzene (B151609) or pyrimidine (B1678525) ring, and whether the pyrimidine ring maintains full conjugation. nih.gov
The benzene portion of the quinazolinone ring can undergo electrophilic substitution, with the reactivity at different positions generally following the order 8 > 6 > 5 > 7. nih.gov For instance, nitration of quinazoline (B50416) with fuming nitric acid in concentrated sulfuric acid yields 6-nitroquinazoline. nih.gov The introduction of substituents like a methyl group (electron-donating) and a nitro group (electron-withdrawing) at positions 5 and 6, respectively, creates a unique electronic environment on the benzene ring of the 5-Methyl-6-nitro-3H-quinazolin-4-one scaffold.
Electronic Effects of Substituents:
Nitro Group (-NO2): The nitro group is a powerful electron-withdrawing group due to both its negative inductive (-I) and negative resonance (-R) effects. nih.govresearchgate.net Its presence on an aromatic ring significantly reduces the electron density of the ring, making it more susceptible to nucleophilic attack. youtube.com Specifically, a nitro group at the 6-position, as in the target molecule, activates the quinazoline ring system. mdpi.com This electron-withdrawing nature can be crucial for binding to biological targets, as it can participate in specific electronic interactions. For example, in studies of quinazolinone antibacterials, small electron-withdrawing groups like nitro and fluoro at certain positions were found to confer potent activity. acs.org
Methyl Group (-CH3): In contrast, the methyl group is weakly electron-donating through a positive inductive effect (+I) and hyperconjugation. Its presence can slightly increase the electron density of the aromatic ring. In various studies on quinazolinone derivatives, the methyl group has been shown to be well-tolerated and can contribute to hydrophobic interactions within a receptor's binding pocket. acs.orgnih.govnih.gov
The combination of an electron-donating methyl group at position 5 and a strongly electron-withdrawing nitro group at position 6 in this compound results in a polarized benzene ring. This electronic push-pull system can influence the molecule's dipole moment and its ability to engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules. nih.gov
Table 1: Electronic Properties of Key Substituents on the Quinazolinone Ring
| Substituent | Position | Electronic Effect | Impact on Ring | Potential Molecular Interactions |
| Nitro (-NO2) | 6 | Strongly Electron-Withdrawing (-I, -R) | Deactivates ring towards electrophilic attack; activates towards nucleophilic attack. youtube.commdpi.com | Hydrogen bond acceptor, dipole-dipole interactions. nih.gov |
| Methyl (-CH3) | 5 | Weakly Electron-Donating (+I) | Activates ring towards electrophilic attack. | Hydrophobic interactions, Van der Waals forces. nih.gov |
| Halogens (e.g., -Cl, -F) | 6, 8 | Electron-Withdrawing (-I) | Deactivates ring towards electrophilic attack. nih.gov | Halogen bonding, hydrophobic interactions. acs.org |
| Methoxy (-OCH3) | - | Electron-Donating (+R) | Activates ring towards electrophilic attack. nih.gov | Hydrogen bond acceptor. |
Role of Steric Factors in Modulating Reactivity and Binding Affinity
Steric hindrance, the spatial arrangement of atoms, plays a critical role in modulating the reactivity and binding affinity of quinazolinone derivatives. The size and shape of substituents can either facilitate or prevent the optimal orientation of the molecule within a biological target's binding site.
In the case of this compound, the methyl group at position 5 introduces steric bulk. While a methyl group is relatively small, its presence adjacent to the nitro group at position 6 can influence the planarity of the system. In related quinolone structures, significant steric repulsion between a methyl group at position 1 and a nitro group at position 8 was shown to distort the quinolone ring, affecting its aromaticity and reactivity. nih.gov While the substitution pattern is different in this compound, the principle that steric clashes can alter molecular conformation and, consequently, biological activity remains relevant.
The steric profile of substituents can be a determining factor for binding affinity. For example, in a series of quinazoline-based receptor tyrosine kinase (RTK) inhibitors, the presence of a bulky group at the 2-position was found to be important for activity. nih.gov Conversely, for other targets, smaller substituents may be preferred to fit into a constrained binding pocket. The methyl group in this compound could contribute to binding by fitting into a small hydrophobic pocket on a target enzyme or receptor, thereby enhancing binding affinity through favorable van der Waals interactions. nih.gov
Mechanistic Insights into Molecular Interactions
Quinazolinone derivatives are known to exert their biological effects through a variety of mechanisms, often by inhibiting key enzymes or disrupting cellular processes. The specific substituents on the quinazolinone scaffold are critical for directing the molecule to its target and determining its mechanism of action.
Enzyme Inhibition Mechanism: Many quinazolinone-based drugs function by inhibiting enzymes.
EGFR Targeting: The quinazoline scaffold is a well-established pharmacophore for inhibiting Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.govnih.gov The core structure typically forms hydrogen bonds with the hinge region of the ATP-binding site (e.g., with Met769), while substituents on the benzene ring explore deeper pockets. nih.gov The electron-withdrawing nitro group of a compound like this compound could potentially form specific interactions within the EGFR active site, while the methyl group could occupy a hydrophobic sub-pocket.
PARP-1 Inhibition: Certain quinazolinone derivatives have been designed as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), another important anti-cancer target. rsc.org The design often involves using the quinazolinone core as a bioisosteric replacement for other known inhibitor scaffolds. The binding typically involves hydrogen bonds and π-π stacking interactions. rsc.org
DHFR Inhibition: Dihydrofolate reductase (DHFR) is a target for antimicrobial and anticancer agents. 3-benzyl-2-cinnamylthio-6-(methyl or nitro)-quinazolin-4(3H)-ones have been designed and evaluated as DHFR inhibitors, indicating that substitution at the 6-position with either a methyl or a nitro group is compatible with this mechanism. nih.gov
Tubulin Polymerization Inhibition Mechanism: Microtubules are essential for cell division, making them a prime target for anticancer drugs. Some quinazolinone derivatives, particularly 2-styrylquinazolin-4(3H)-ones, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.govnih.gov The specific interactions with tubulin are dictated by the substituents on the quinazolinone and styryl moieties.
DNA Interaction: While less common for simple quinazolinones, some derivatives have been designed to interact with DNA. For example, vinyl-quinazolinone derivatives have been developed as agents that can be activated to alkylate G-quadruplex DNA structures, which are implicated in cancer cell proliferation. nih.gov
The specific combination of a methyl and a nitro group in this compound would likely favor mechanisms where the electronic and steric properties of these groups can be accommodated by the target's binding site, such as in the ATP-binding cleft of kinases like EGFR or other enzymes.
Rational Design Principles for Modulating Chemical and Mechanistic Profiles
Rational drug design aims to optimize the therapeutic properties of a lead compound by making strategic structural modifications. For the quinazolinone framework, several principles guide this process:
Bioisosteric Replacement: The quinazolinone core can be used as a bioisostere for other heterocyclic scaffolds known to bind to a specific target. For example, it has been successfully used to mimic the phthalazinone core of the PARP-1 inhibitor Olaparib. rsc.org This strategy leverages existing knowledge of a target's binding requirements.
Structure-Based Design: When the 3D structure of a target protein is known, computational tools like molecular docking can be used to predict how different quinazolinone derivatives will bind. nih.govnih.gov This allows for the rational introduction of substituents that are predicted to form favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and enhance binding affinity and selectivity. For instance, docking studies can guide the placement of groups like the nitro group to interact with specific polar residues or the methyl group to engage with hydrophobic pockets. nih.gov
Fragment-Based Strategy: This approach involves combining fragments known to have desirable properties. For example, a potential antiviral agent was designed by combining the quinazolinone moiety with a peptidomimetic backbone and nitro functional groups to target the SARS-CoV-2 main protease. nih.gov This strategy aimed to leverage the quinazolinone's antiviral potential, the peptidomimetic's target specificity, and the nitro group's potential for covalent binding. nih.gov
Design of Targeted Libraries for Systematic SAR Exploration
To systematically explore the structure-activity relationships of a new chemical scaffold, targeted libraries of compounds are synthesized and evaluated. This approach allows researchers to methodically probe the effect of different substituents at various positions on the core structure.
The design of such a library for the quinazolinone framework would involve:
Positional Scanning: Creating subsets of compounds where a single position on the quinazolinone ring (e.g., position 2, 3, 5, 6, 7, or 8) is varied with a range of different functional groups (e.g., halogens, alkyls, alkoxys, nitro, cyano). acs.orgresearchgate.net
Substituent Variation: For a given position, a diverse set of substituents is used to probe for electronic, steric, and hydrophobic effects. For example, to explore the 6-position, one might include small electron-withdrawing groups (F, Cl, CN, NO2), small electron-donating groups (CH3, OCH3), and larger bulky groups. acs.org
Combinatorial Approach: Once key positions are identified, a combinatorial library can be created by varying substituents at multiple positions simultaneously to explore potential synergistic effects and optimize activity.
A study on 4(3H)-quinazolinone antibacterials exemplifies this approach, where 77 variants were synthesized to explore the SAR at three different regions of the molecule, leading to the discovery of a potent compound with in vivo efficacy. acs.orgresearchgate.netnih.gov A similar systematic exploration around the this compound core could be undertaken to optimize its profile for a specific biological target.
Table 2: Example of a Targeted Library Design for SAR Exploration
| Position Varied | Sample Substituents (R) | Property Probed |
| Position 2 | H, Methyl, Phenyl, Thiol, Amine nih.gov | Sterics, Hydrophobicity, H-bonding |
| Position 3 | Substituted Phenyl, Heterocycles, Alkyl chains researchgate.net | Sterics, H-bonding, Solubility |
| Position 5 | H, Methyl , Fluoro, Methoxy | Sterics, Electronics |
| Position 6 | H, Nitro , Fluoro, Chloro, Cyano, Methyl acs.orgnih.gov | Electronics, Sterics, H-bonding |
| Position 7 | H, Chloro, Tosyl mdpi.com | Electronics, Sterics |
| Position 8 | H, Iodo, Nitro nih.govnih.gov | Sterics, Electronics |
Future Research Directions and Perspectives in 5 Methyl 6 Nitro 3h Quinazolin 4 One Chemistry
Advancements in Sustainable and Atom-Economical Synthetic Methodologies
The principles of green chemistry are increasingly pivotal in the synthesis of heterocyclic compounds, including quinazolinones. Future research will likely focus on developing more sustainable and atom-economical methods for the preparation of 5-Methyl-6-nitro-3H-quinazolin-4-one and its analogues. This involves minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.
Key areas of advancement include:
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single operation to form a product containing substantial portions of all reactants, are inherently atom-economical. frontiersin.orgbohrium.comfrontiersin.org Future work could explore novel MCRs for the one-pot synthesis of complex quinazolinone derivatives from simple and readily available precursors. rsc.org
Catalysis: The development of novel catalysts is crucial for sustainable synthesis. Research is expected to focus on:
Heterogeneous Catalysts: Magnetically recoverable catalysts, such as palladium nanoparticles on magnetic supports, offer easy separation and reusability, reducing waste and cost. frontiersin.orgbohrium.com
Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative, often with high selectivity and mild reaction conditions. frontiersin.org
Biocatalysis: Employing enzymes for quinazolinone synthesis can lead to highly specific transformations under environmentally benign conditions.
Green Solvents and Conditions: The use of alternative reaction media like water, deep eutectic solvents (DESs), and ionic liquids (ILs) can significantly reduce the environmental impact of chemical processes. tandfonline.combenthamscience.comrsc.org Microwave-assisted and ultrasound-assisted syntheses are also gaining traction as they can accelerate reaction rates and improve yields, often under solvent-free conditions. tandfonline.combenthamscience.comnih.gov
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and efficiency compared to batch processes.
A comparative look at various sustainable methodologies is presented in the table below:
| Methodology | Key Advantages | Representative Examples for Quinazolinone Synthesis |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste. frontiersin.org | Four-component synthesis from anilines and aldehydes. rsc.org |
| Heterogeneous Catalysis | Catalyst reusability, easy product separation. frontiersin.org | Use of magnetically recoverable palladium catalysts. frontiersin.orgbohrium.com |
| Organocatalysis | Metal-free, mild reaction conditions, high selectivity. frontiersin.org | Acid-catalyzed multi-component synthesis. frontiersin.org |
| Green Solvents (e.g., Water, DESs) | Reduced environmental impact, often non-toxic and biodegradable. tandfonline.comrsc.org | Synthesis in deep eutectic solvents or water. tandfonline.comrsc.org |
| Microwave/Ultrasound Assistance | Faster reaction times, increased yields, energy efficiency. tandfonline.combenthamscience.com | Microwave-assisted synthesis of 3-substituted-quinazolin-4(3H)-ones. tandfonline.com |
Integration of Artificial Intelligence and Machine Learning in Quinazolinone Design
The synergy between artificial intelligence (AI), machine learning (ML), and medicinal chemistry is set to revolutionize the design and discovery of new quinazolinone-based therapeutic agents. nih.gov These computational tools can analyze vast datasets to predict biological activities, optimize molecular structures, and identify novel drug candidates with greater speed and accuracy. nih.govyoutube.com
Future research in this area will likely involve:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can develop robust QSAR models that correlate the structural features of quinazolinone derivatives with their biological activities. youtube.comvanderbilt.edu These models can then be used to screen virtual libraries of compounds and prioritize those with the highest predicted potency. nih.gov
De Novo Drug Design: Generative AI models can design entirely new quinazolinone structures with desired pharmacological properties. These models learn the underlying patterns of known active compounds and can generate novel molecules that are likely to be active.
Prediction of ADMET Properties: AI and ML can be employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new quinazolinone derivatives early in the drug discovery process. mdpi.com This helps in identifying and eliminating compounds with unfavorable pharmacokinetic profiles, thereby reducing the attrition rate in later stages of development.
Target Identification and Validation: AI can analyze biological data to identify and validate new molecular targets for quinazolinone-based drugs. nih.gov
The application of AI and ML in the drug discovery pipeline for quinazolinones is summarized below:
| Stage of Drug Discovery | Application of AI/ML | Potential Impact |
| Target Identification | Analysis of genomic and proteomic data to identify novel drug targets. nih.gov | Accelerates the discovery of new therapeutic opportunities. |
| Hit Identification | Virtual screening of large compound libraries using predictive models. nih.gov | Increases the success rate of identifying active compounds. nih.gov |
| Lead Optimization | De novo design of molecules with improved potency and ADMET properties. nih.gov | Reduces the time and cost of optimizing lead compounds. |
| Preclinical Development | Prediction of clinical trial outcomes and patient responses. nih.gov | Improves the success rate of clinical trials. nih.gov |
Exploration of Novel Reaction Pathways and Cascade Processes
The development of novel synthetic routes and cascade reactions is essential for expanding the structural diversity of the quinazolinone library. rsc.org Cascade reactions, in which a series of intramolecular or intermolecular transformations occur in a single pot, are particularly attractive due to their efficiency and ability to rapidly build molecular complexity. acs.org
Future research is expected to focus on:
Radical-Mediated Cyclizations: The use of radical intermediates can open up new avenues for the construction of the quinazolinone core and the introduction of diverse functional groups. acs.org
Transition-Metal-Catalyzed Cross-Coupling Reactions: Expanding the scope of transition-metal catalysis beyond traditional methods can lead to the synthesis of previously inaccessible quinazolinone derivatives. nih.gov This includes exploring new ligands and catalytic systems. nih.gov
Photoredox Catalysis: Visible-light-mediated reactions offer a green and powerful tool for organic synthesis. Applying photoredox catalysis to quinazolinone synthesis could enable novel transformations under mild conditions.
C-H Functionalization: The direct functionalization of C-H bonds is a highly atom-economical strategy for modifying the quinazolinone scaffold. Future work will likely focus on developing selective and efficient C-H activation methods.
Domino and Tandem Reactions: Designing new domino and tandem reaction sequences will allow for the concise synthesis of complex, fused quinazolinone systems from simple starting materials. acs.orgnih.gov
Examples of innovative reaction pathways for quinazolinone synthesis are highlighted below:
| Reaction Type | Description | Significance |
| Cascade Reactions | Multiple bond-forming events in a single synthetic operation. rsc.org | Rapid construction of complex molecular architectures. nih.gov |
| Radical Cascade Cyclization | Initiation of a cyclization cascade through a radical intermediate. acs.org | Access to novel ring-fused quinazolinones. acs.org |
| Electrochemical Synthesis | Use of electricity to drive chemical reactions. nih.gov | Greener and milder reaction conditions, avoiding chemical oxidants. nih.gov |
| Oxidative Radical Skeletal Rearrangement | Rearrangement of a molecular skeleton initiated by an oxidative radical process. rsc.org | Atom- and step-economical construction of the quinazolinone core. rsc.org |
Development of Advanced Analytical Techniques for Complex Quinazolinone Structures
As synthetic methodologies become more sophisticated, producing increasingly complex quinazolinone derivatives, the need for advanced analytical techniques for their characterization becomes paramount. While standard techniques like NMR, IR, and mass spectrometry are indispensable, future research will necessitate the development and application of more specialized methods.
Key areas for development include:
High-Resolution Mass Spectrometry (HRMS): Further advancements in HRMS will allow for more precise mass determination and fragmentation analysis, aiding in the structural elucidation of novel and complex quinazolinones.
Advanced NMR Spectroscopy: The use of multi-dimensional NMR techniques (e.g., HSQC, HMBC) and solid-state NMR will be crucial for unambiguously determining the structure and stereochemistry of intricate quinazolinone derivatives. mdpi.com
X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the three-dimensional structure of crystalline compounds. dntb.gov.ua Future efforts will focus on crystallizing and analyzing more challenging quinazolinone derivatives, including co-crystals and polymorphs.
Computational Chemistry: Density Functional Theory (DFT) calculations can be used in conjunction with experimental data to predict and confirm spectroscopic properties, as well as to study the electronic structure and reactivity of quinazolinones. dntb.gov.ua
Chiral Chromatography: For the separation and analysis of enantiomeric quinazolinone derivatives, the development of new chiral stationary phases and methods will be essential.
Unexplored Derivatization Strategies for Enhancing Mechanistic Understanding
The strategic derivatization of the this compound core can provide valuable insights into reaction mechanisms and structure-activity relationships (SAR). By systematically modifying different positions of the quinazolinone scaffold, researchers can probe the electronic and steric effects that govern reactivity and biological activity.
Future derivatization strategies could include:
Introduction of Reporter Groups: Incorporating fluorescent or isotopically labeled tags can facilitate the tracking of molecules in biological systems and help in elucidating mechanisms of action.
Bioisosteric Replacement: Replacing specific functional groups with bioisosteres can help to understand the role of those groups in binding to biological targets and can lead to improved drug-like properties.
Synthesis of Covalently-Binding Derivatives: The introduction of reactive functional groups, such as acrylamides, can enable the formation of covalent bonds with biological targets. nih.gov This can be a powerful tool for target identification and for developing highly potent and selective inhibitors. nih.gov
Click Chemistry: The use of "click" reactions can provide a rapid and efficient way to generate diverse libraries of quinazolinone derivatives for screening and SAR studies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Methyl-6-nitro-3H-quinazolin-4-one, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted anthranilic acid derivatives with nitrating agents. For example, reacting 2-amino-5-methylbenzoic acid with nitric acid under controlled acidic conditions (e.g., H₂SO₄) introduces the nitro group, followed by cyclization with urea or formamide. Purity optimization includes recrystallization from ethanol-chloroform mixtures (3:1 ratio) and characterization via melting point analysis, IR (e.g., carbonyl stretch at ~1685 cm⁻¹), and ¹H-NMR (quinazolinone aromatic protons at δ 7.0–8.3 ppm) .**
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1687 cm⁻¹, nitro group absorption at ~1550 cm⁻¹).
- ¹H-NMR : Analyze aromatic proton splitting patterns (e.g., a doublet at δ 8.3 ppm for H5 in the quinazolinone ring).
- Elemental Analysis : Verify empirical formula (e.g., C₉H₇N₃O₃ requires C 53.44%, H 2.99%, N 8.31%) .
Q. What are the key physicochemical properties influencing experimental design (e.g., solubility, stability)?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) or ethanol-chloroform mixtures, critical for reaction setups .
- Stability : Sensitive to prolonged light exposure; store under inert gas (N₂/Ar) at 2–8°C. Thermal degradation studies (TGA/DSC) recommend avoiding temperatures >150°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Replicate assays under standardized conditions (e.g., enzyme inhibition studies with fixed ATP concentrations).
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting bioactivity .
- Structural Analog Comparison : Compare activity with analogs (e.g., 6-chloro derivatives) to isolate nitro group contributions .
Q. What mechanistic insights explain the role of the nitro group in modulating kinase inhibition?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to model nitro group interactions with ATP-binding pockets in kinases (e.g., PKA). The nitro group’s electron-withdrawing effect enhances hydrogen bonding with lysine residues (e.g., Lys72 in PKA) .
- SAR Studies : Synthesize analogs with substituents (e.g., methyl, methoxy) at position 6 to assess nitro’s necessity. Bioactivity loss in non-nitro derivatives confirms its critical role .
Q. How can computational methods predict metabolic pathways or toxicity profiles for this compound?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability (e.g., high GI absorption due to logP ~2.1) and cytochrome P450 interactions.
- Metabolite Identification : Simulate phase I metabolism (e.g., nitro reduction to amine via liver microsomes) using Schrödinger’s MetaSite .
Q. What alternative synthetic strategies improve yield for large-scale research applications?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 80°C, 300 W irradiation) while maintaining >85% yield .
- Catalytic Methods : Employ Pd/C or Ni catalysts for nitro group reduction in intermediates, minimizing byproducts .
Data Analysis & Experimental Design
Q. How should researchers design dose-response experiments to assess cytotoxicity in cancer cell lines?
- Methodological Answer :
- Dose Range : Test 0.1–100 µM concentrations (logarithmic scale) in triplicate.
- Controls : Include positive controls (e.g., cisplatin) and vehicle-only controls.
- Endpoint Assays : Use MTT or resazurin assays at 48h/72h. Normalize data to cell count (flow cytometry) to distinguish cytostatic vs. cytotoxic effects .
Q. What statistical approaches are recommended for analyzing conflicting SAR data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
